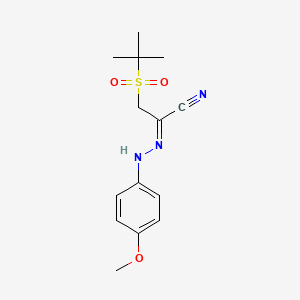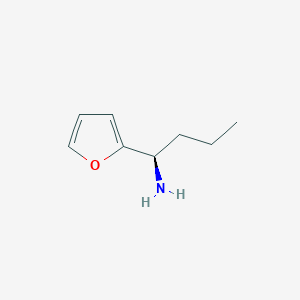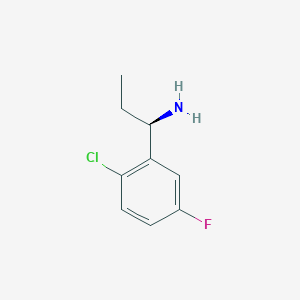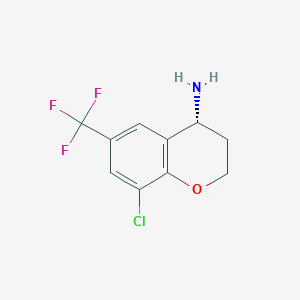
(Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide is a synthetic organic compound that belongs to the class of hydrazonoyl cyanides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide typically involves the reaction of 4-methoxybenzaldehyde with 2-methylpropane-2-sulfonylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with cyanogen bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structural features could allow it to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. For example, they may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the activity or function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylchloride
- (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylfluoride
Uniqueness
The uniqueness of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide lies in its specific structural features, such as the presence of the methoxy group and the sulfonylhydrazone moiety
Eigenschaften
Molekularformel |
C14H19N3O3S |
|---|---|
Molekulargewicht |
309.39 g/mol |
IUPAC-Name |
(1Z)-2-tert-butylsulfonyl-N-(4-methoxyanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C14H19N3O3S/c1-14(2,3)21(18,19)10-12(9-15)17-16-11-5-7-13(20-4)8-6-11/h5-8,16H,10H2,1-4H3/b17-12- |
InChI-Schlüssel |
LAFINUDBACUXFL-ATVHPVEESA-N |
Isomerische SMILES |
CC(C)(C)S(=O)(=O)C/C(=N\NC1=CC=C(C=C1)OC)/C#N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)CC(=NNC1=CC=C(C=C1)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)

![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)









